![molecular formula C12H8F3N3O2S B2643148 2-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetic acid CAS No. 338418-26-1](/img/structure/B2643148.png)
2-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetic acid” is a chemical compound with the CAS Number: 338418-26-1 . It has a molecular weight of 315.271 and its molecular formula is C12H8F3N3O2S . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6F3NO2S/c9-8(10,11)5-1-2-6(12-3-5)15-4-7(13)14/h1-3H,4H2,(H,13,14) . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 376.1±42.0 °C at 760 mmHg . The melting point is not available . The flash point is 181.3±27.9 °C .
Scientific Research Applications
Organic Synthesis and Material Science
Functionalized Pyridines Synthesis : The compound has been utilized in the synthesis of 2,4,6-trisubstituted pyridines, demonstrating a method that proceeds through Michael addition/lactamization, thiophenol elimination, and N- to O-sulfonyl migration, leading to 2-sulfonate-substituted pyridines. These products are versatile for further derivatization, highlighting its utility in creating structural diversity in organic synthesis (Stark et al., 2013).
Corrosion Inhibition : The corrosion inhibition properties of related compounds on steel in sulfuric acid solution have been studied, indicating its potential application in protecting metals from corrosion. This involves the adsorption of the compound onto the metal surface, following Langmuir adsorption isotherm and acting as a mixed inhibitor (Bouklah et al., 2005).
Sulfonamide-Based Cyclisations : The use of related sulfonamides in catalyzing cyclizations to produce pyrrolidines and polycyclic systems has been reported. These findings underscore the role of sulfonamide groups in terminating cationic cascades efficiently, which is crucial for the synthesis of complex organic structures (Haskins & Knight, 2002).
Biological Activity Exploration
Biological Activity of Heteroatomic Compounds : Research into sulfur- and nitrogen-containing derivatives of phenylthiourea and acetophenone, which could be related to the target compound, has shown significant biological activities. These activities include antioxidant effects and potential applications in drug creation due to their effects on biological membranes and mitochondrial membrane potential (Farzaliyev et al., 2020).
Urease Inhibitory Activities : Metal complexes derived from related mercaptoacetic acid substituted triazoles have demonstrated strong urease inhibitory activities. These activities highlight the potential pharmaceutical applications of these compounds in treating diseases associated with urease enzymes (Fang et al., 2019).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-[2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2S/c13-12(14,15)8-5-9(21-6-10(19)20)18-11(17-8)7-3-1-2-4-16-7/h1-5H,6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBQCQTXZIJZSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)SCC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2643065.png)
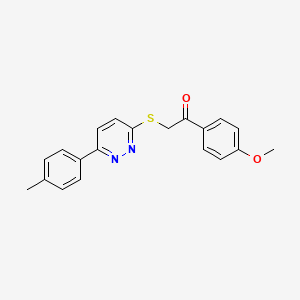
![(2Z)-2-amino-3-[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2643068.png)
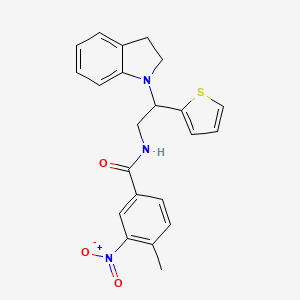
![N-(cyanomethyl)-N-methyl-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2643072.png)

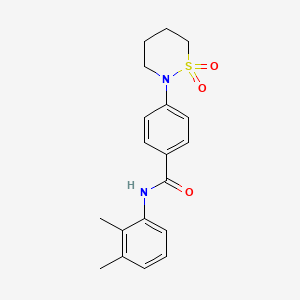
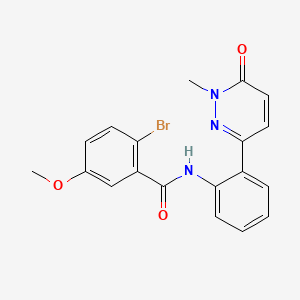
![N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2643078.png)

![[3-(Methylamino)-4-nitrophenyl]methanol](/img/structure/B2643082.png)

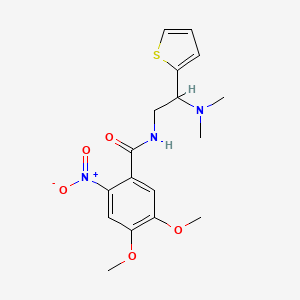
![(4-Chloro-2-methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2643088.png)